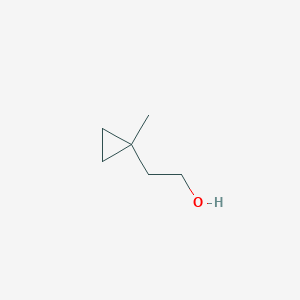

2-(1-Methylcyclopropyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 250977. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylcyclopropyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2-3-6)4-5-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVDMIVJLUCMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312165 | |

| Record name | 2-(1-methylcyclopropyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19687-04-8 | |

| Record name | 19687-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1-methylcyclopropyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylcyclopropyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methylcyclopropaneethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5XBA26MCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1-Methylcyclopropyl)ethanol

Abstract

This technical guide provides a comprehensive overview of scientifically vetted methodologies for the synthesis of 2-(1-methylcyclopropyl)ethanol, a valuable building block in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a deep dive into two primary synthetic strategies. Each strategy is presented with a rationale for its procedural choices, detailed step-by-step protocols, and a comparative analysis to guide researchers in selecting the most suitable method for their specific needs. The guide emphasizes experimental causality, procedural robustness, and is grounded in authoritative references.

Introduction

The 1-methylcyclopropyl moiety is a desirable structural motif in modern chemistry. It acts as a bioisostere for larger groups like tert-butyl, often improving metabolic stability, potency, and pharmacokinetic properties of drug candidates. The target molecule, this compound (IUPAC Name: 2-(1-methylcyclopropyl)ethan-1-ol), serves as a key intermediate, enabling the introduction of this valuable group through its primary alcohol functionality. This guide delineates two distinct and effective synthetic pathways to access this compound, starting from common laboratory reagents.

Synthetic Strategies Overview

Two principal and divergent strategies for the synthesis of this compound are presented. Strategy A proceeds via the reduction of a carboxylic acid intermediate, a robust and well-documented pathway. Strategy B employs a Grignard reagent, offering a classic organometallic approach to carbon-carbon bond formation.

Figure 1: High-level overview of the two primary synthetic routes to this compound.

Strategy A: Synthesis via Reduction of 1-Methylcyclopropanecarboxylic Acid

This strategy is arguably the most reliable, relying on the robust transformation of a stable carboxylic acid intermediate into the target primary alcohol. The key steps involve the formation of the cyclopropane ring followed by a chemoselective reduction of the carboxyl group.

Part 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid

The cornerstone of this route is the formation of 1-methylcyclopropanecarboxylic acid. A common and effective method involves the cyclopropanation of a methacrylic acid derivative, followed by hydrolysis. An alternative documented approach starts with the dehalogenation of a 2,2-dihalogenated precursor.

Rationale: The choice of a dihalocarbene addition followed by reductive dehalogenation is a field-proven method for constructing substituted cyclopropanes. Using sodium metal in a suitable solvent system provides the necessary reducing equivalents to efficiently remove the halogen atoms, leading to the formation of the stable cyclopropane ring.[1]

Protocol 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid [1]

-

Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add sodium metal (6.9 g) and anhydrous toluene (120 mL).

-

Sodium Dispersion: Heat the mixture in an oil bath until the sodium metal is completely melted. Increase the stirring speed to form a fine sodium sand dispersion.

-

Solvent Addition: Carefully add anhydrous tetrahydrofuran (THF, 100 mL) to the reaction system.

-

Substrate Addition: Slowly add a solution of 2,2-dichloro-1-methylcyclopropanecarboxylic acid (16.9 g, 0.1 mol) dissolved in 30 mL of an ethanol/water mixture (19:3, v/v).

-

Reaction: After the addition is complete, continue stirring at room temperature for 1 hour.

-

Acidification: Carefully quench the reaction by the slow, dropwise addition of concentrated hydrochloric acid (approx. 50 mL) with stirring until the pH of the aqueous phase is ~1. Continue stirring for 30 minutes.

-

Workup: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL). Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent by evaporation under reduced pressure to yield 1-methylcyclopropanecarboxylic acid.

| Parameter | Value |

| Typical Yield | 9.26 g (92.6%) |

| Purity | ≥95% |

| Appearance | Colorless crystalline solid or liquid |

Part 2: Reduction of 1-Methylcyclopropanecarboxylic Acid to this compound

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. While lithium aluminum hydride (LAH) is a classic choice, borane (BH₃) complexes offer excellent efficacy and can exhibit higher chemoselectivity in the presence of other reducible functional groups.[2][3][4][5] The following protocol utilizes an in situ generation of borane from sodium borohydride and boron trifluoride diethyl etherate, which is often more convenient and safer to handle than diborane gas or pyrophoric LAH.[1][6]

Rationale: Carboxylic acids are resistant to milder reducing agents like sodium borohydride (NaBH₄).[7][8] Borane is a highly effective oxyphilic Lewis acid that coordinates to the carbonyl oxygen, activating the carboxyl group towards hydride reduction. The reaction proceeds through an aldehyde intermediate which is immediately reduced to the primary alcohol.[9][10] This method avoids the often-vigorous quenching procedures required for LAH.

Figure 2: Detailed workflow for the synthesis of this compound via Strategy A.

Protocol 2: Borane Reduction of 1-Methylcyclopropanecarboxylic Acid [1]

-

Setup: In a suitable flask, dissolve 1-methylcyclopropanecarboxylic acid (10.0 g, 0.1 mol) in anhydrous tetrahydrofuran (130 mL).

-

Hydride Source: With stirring, add sodium borohydride (3.4 g, 0.09 mol) in several small portions.

-

Borane Generation: At room temperature, slowly add boron trifluoride diethyl etherate complex (17.0 g, 0.12 mol) dropwise. Caution: Gas evolution (diborane) may occur. Perform in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at room temperature for 3 days. Monitor by TLC or GC-MS for the disappearance of the starting material.

-

Workup: Carefully pour the reaction mixture into ice water to quench. If a solid precipitates, filter it off.

-

Extraction: Remove the bulk of the THF by vacuum distillation. Extract the aqueous residue with dichloromethane (3 x 75 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by vacuum distillation to yield the crude product. Further purification can be achieved by fractional distillation.

| Parameter | Value |

| Typical Yield | ~7.0 g (70%) |

| Boiling Point | 128 °C / 750 mmHg[11] |

| Density | 0.887 g/mL at 25 °C[11] |

Strategy B: Synthesis via Grignard Reagent Alkylation

This strategy builds the target molecule by forming a new carbon-carbon bond between a cyclopropyl Grignard reagent and an electrophilic two-carbon synthon, ethylene oxide. This approach is elegant and often efficient, provided the organometallic intermediate can be generated successfully.

Part 1: Preparation of 1-Methylcyclopropyl Magnesium Bromide

The key intermediate is the Grignard reagent, 1-methylcyclopropyl magnesium bromide. It is prepared from its corresponding alkyl halide, 1-bromo-1-methylcyclopropane, and magnesium metal in an anhydrous ether solvent.

Rationale: The Grignard reaction is a fundamental organometallic transformation. The magnesium metal inserts into the carbon-halogen bond, inverting the polarity at the carbon atom from electrophilic to highly nucleophilic. The use of anhydrous ether solvents (like THF or diethyl ether) is critical, as they solvate the Grignard reagent, stabilizing it, while being aprotic. Any protic solvent (e.g., water, alcohols) would instantly destroy the reagent.[12]

Protocol 3: Synthesis of 1-Methylcyclopropyl Magnesium Bromide (General Procedure) [13][14]

-

Setup: Assemble a three-necked flask, equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen or argon.

-

Magnesium: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to help initiate the reaction.

-

Initiation: Add a small volume of anhydrous THF, just enough to cover the magnesium. Add a small portion (approx. 5-10%) of a solution of 1-bromo-1-methylcyclopropane (1.0 eq.)[15][16][17][18] in anhydrous THF from the dropping funnel.

-

Reaction: The reaction is initiated upon the disappearance of the iodine color and the observation of gentle bubbling. Gentle warming with a heat gun may be required. Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature or with gentle heating to ensure complete consumption of the magnesium. The resulting cloudy grey solution of the Grignard reagent is used directly in the next step.

Part 2: Reaction of Grignard Reagent with Ethylene Oxide

The nucleophilic Grignard reagent readily attacks the strained three-membered ring of ethylene oxide, leading to a ring-opening Sɴ2 reaction. A subsequent aqueous workup protonates the resulting alkoxide to furnish the primary alcohol.

Rationale: Ethylene oxide is an excellent electrophile for adding a hydroxyethyl (-CH₂CH₂OH) group.[19] The high ring strain of the epoxide makes it susceptible to nucleophilic attack, even by moderately reactive nucleophiles. The Grignard reagent will attack one of the carbon atoms, cleaving the C-O bond and relieving the ring strain. This is a highly reliable and direct method for forming primary alcohols with two additional carbons.[19]

Figure 3: Mechanism of the Grignard reaction with ethylene oxide.

Protocol 4: Reaction with Ethylene Oxide

-

Setup: Cool the freshly prepared solution of 1-methylcyclopropyl magnesium bromide from Protocol 3 in an ice-salt bath to 0 °C.

-

Ethylene Oxide Addition: Ethylene oxide (1.1 eq.) is a gas at room temperature (b.p. 10.7 °C). It can be condensed into a cold, graduated vessel and added as a liquid, or bubbled directly into the reaction mixture from a cylinder. Caution: Ethylene oxide is a toxic and flammable gas. All manipulations must be performed in a well-ventilated fume hood.

-

Reaction: Maintain the reaction temperature at 0 °C during the addition. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Cool the flask back to 0 °C and slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude alcohol can be purified by fractional distillation.

Comparative Analysis and Conclusion

Both strategies offer viable pathways to this compound. The choice between them depends on reagent availability, scale, and the specific safety capabilities of the laboratory.

| Feature | Strategy A (Reduction) | Strategy B (Grignard) |

| Starting Materials | Methacrylic acid derivatives (common) | 1-Bromo-1-methylcyclopropane (specialized) |

| Key Intermediates | Stable carboxylic acid | Moisture-sensitive Grignard reagent |

| Reagent Hazards | Borane complexes (handle with care) | Ethylene oxide (toxic gas), Magnesium (flammable solid) |

| Robustness | Generally high; less sensitive to moisture | Requires strictly anhydrous conditions |

| Atom Economy | Good, but involves a reduction step | Excellent, features C-C bond formation |

-

Strategy A is recommended for its overall robustness and reliance on more stable intermediates. The multi-day reduction step may be a drawback for speed, but the procedure is less technically demanding regarding atmospheric control.

-

Strategy B is an elegant and more atom-economical approach. It is ideal for laboratories well-equipped for organometallic synthesis and for handling gaseous reagents like ethylene oxide. The success of this route is critically dependent on the successful formation of the Grignard reagent.

This guide provides the foundational knowledge and detailed protocols for researchers to confidently synthesize this compound, empowering further exploration and application of this important chemical building block.

References

-

FAQ - How is 1-Methylcyclopropanemethanol prepared and what are its applications? (n.d.). Retrieved January 5, 2026, from [Link]

-

Siegel, S., & Bergstrom, C. G. (1950). The Synthesis of 1-Methylcyclopropanemethanol. Journal of the American Chemical Society, 72(8), 3815–3816. [Link]

-

Journal of the American Chemical Society. (1950). The Synthesis of 1-Methylcyclopropanemethanol. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved January 5, 2026, from [Link]

-

Uyeda, C. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Purdue University. [Link]

-

Kumar, R., & Singh, V. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(23), 7269. [Link]

-

Sydnes, L. K., & Pettersen, A. (2001). Reduction of cyclopropanecarboxylic acids by borane, a chemoselective reduction sensitive to steric interactions and reaction conditions. Journal of Chemical Research, Synopses, (3), 133-134. [Link]

-

ResearchGate. (2001). Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions. Retrieved January 5, 2026, from [Link]

-

Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Pahl, J., Bertermann, R., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(43), e202207647. [Link]

-

LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved January 5, 2026, from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved January 5, 2026, from [Link]

-

Chad's Prep. (n.d.). Hydride Reduction. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved January 5, 2026, from [Link]

-

PubChemLite. (n.d.). 1-bromo-1-methylcyclopropane (C4H7Br). Retrieved January 5, 2026, from [Link]

-

Kopp, F., Sklute, G., Polborn, K., & Knochel, P. (2005). Stereoselective Functionalization of Cyclopropane Derivatives Using Bromine/Magnesium and Sulfoxide/Magnesium Exchange Reactions. Organic Letters, 7(18), 3789-3791. [Link]

-

PubChem. (n.d.). 1-Bromo-1-methylcyclopropane. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). CN102757455B - Preparation method of cyclopropylboronic acid.

-

Xue, F., Li, C. G., Zhu, Y., & Lou, T. J. (2014). An efficient synthesis of 1-bromo-1-cyanocyclopropane. Journal of Chemical Research, 38(7), 418-419. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 5, 2026, from [Link]

-

Agett, A. H. (1940). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Michigan State College. [Link]

-

ResearchGate. (1998). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2018). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Retrieved January 5, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Recent advances in the routes and catalysts for ethanol synthesis from syngas. Chemical Society Reviews. [Link]

-

ResearchGate. (2018). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Retrieved January 5, 2026, from [Link]

-

Arkat USA. (n.d.). Formal allene insertion into amides. Reaction of propargyl magnesium bromide with morpholine amides. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2008). Ethylene Oxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adichemistry.com [adichemistry.com]

- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Borane Reagents [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1-Methylcyclopropanemethanol 98 2746-14-7 [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. Cyclopropylmethyl Magnesium Bromide synthesis - chemicalbook [chemicalbook.com]

- 14. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 15. Page loading... [guidechem.com]

- 16. PubChemLite - 1-bromo-1-methylcyclopropane (C4H7Br) [pubchemlite.lcsb.uni.lu]

- 17. 1-bromo-1-methylcyclopropane | 50915-27-0 [m.chemicalbook.com]

- 18. 1-Bromo-1-methylcyclopropane | C4H7Br | CID 14864946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. d.lib.msu.edu [d.lib.msu.edu]

Introduction: The Strategic Value of the Methylcyclopropyl Moiety

An In-depth Technical Guide to the Chemical Properties of 2-(1-methylcyclopropyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclopropyl group is a privileged structural motif. Its incorporation into drug candidates often confers advantageous properties, including enhanced metabolic stability, increased potency, and favorable conformational rigidity. This compound emerges as a valuable building block for introducing this moiety, offering a reactive hydroxyl handle for further chemical elaboration. This guide provides a comprehensive overview of its chemical and physical properties, predictable spectroscopic signatures, plausible synthetic routes, and essential safety protocols, designed to empower researchers in leveraging this compound for novel molecular design and synthesis.

PART 1: Physicochemical and Computational Properties

The fundamental properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The data for this compound, collated from various chemical databases, are summarized below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19687-04-8 | [1][2] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| IUPAC Name | 2-(1-methylcyclopropyl)ethan-1-ol | [2] |

| Boiling Point | 79-80 °C (at 46.5 Torr) | [3] |

| Density (Predicted) | 0.938 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 15.16 ± 0.10 | [3] |

| LogP (Predicted) | 1.1689 | [1] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

These properties suggest a moderately polar, low molecular weight alcohol with a boiling point suitable for purification by distillation under reduced pressure. The predicted LogP value indicates a favorable balance between hydrophilicity and lipophilicity, a key consideration in drug design.

PART 2: Spectroscopic Signature Analysis (Predictive)

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by features characteristic of a primary alcohol.[4]

-

O-H Stretch: A strong, broad absorption band in the region of 3300-3400 cm⁻¹ due to hydrogen bonding of the hydroxyl group.

-

C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methyl, ethyl, and cyclopropyl C-H bonds.

-

C-H Stretch (cyclopropyl): A characteristic, though often less intense, peak slightly above 3000 cm⁻¹ may be observed for the C-H bonds on the cyclopropane ring.

-

C-O Stretch: A strong, distinct absorption in the 1050-1150 cm⁻¹ region, indicative of a primary alcohol C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide unambiguous structural confirmation. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS).

Caption: A multi-step hypothetical synthesis pathway.

A more direct, albeit hypothetical, approach is outlined below for clarity.

Hypothetical Protocol: Grignard Addition to a Cyclopropyl Ketone

This protocol describes a common and reliable method for creating tertiary alcohols.

-

Preparation of 1-(1-methylcyclopropyl)ethan-1-one:

-

To a solution of 1-methylcyclopropanecarbonitrile in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar), add methylmagnesium bromide (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone. Purify by distillation or column chromatography.

-

-

Reduction to this compound:

-

Dissolve the ketone from the previous step in anhydrous methanol or ethanol at 0 °C.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Slowly add water to quench the excess NaBH₄, followed by 1M HCl to neutralize the solution.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude alcohol can be purified by vacuum distillation to yield the final product, this compound. [3]

-

Chemical Reactivity

The reactivity of this compound is governed by two key features: the primary alcohol and the cyclopropyl ring.

-

Alcohol Functional Group: The primary alcohol can undergo a wide range of standard transformations, including:

-

Oxidation: To the corresponding aldehyde using reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like Jones reagent.

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer conditions) to form esters.

-

Etherification: Williamson ether synthesis via deprotonation to the alkoxide followed by reaction with an alkyl halide.

-

Conversion to Alkyl Halides: Using reagents such as SOCl₂ or PBr₃.

-

-

Cyclopropyl Ring: The cyclopropane ring is strained and can participate in reactions that involve ring-opening, typically under acidic or hydrogenolytic conditions. However, it is generally stable to many common reagents used to transform the alcohol group, allowing for selective chemistry at the hydroxyl position. This stability is a key reason for its utility in drug development.

PART 4: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H315: Causes skin irritation. [2][6] H319: Causes serious eye irritation. [2][6] H320: Causes eye irritation. [6] May cause respiratory irritation. [2] |

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. [6][7]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [7]Avoid breathing vapors or mists. [2]Wash hands thoroughly after handling. [6]* Storage: Store in a tightly sealed container in a cool, dry place. [7]A recommended storage temperature is 0-8 °C. [3]* First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention. [6] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [6] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [6]

-

Conclusion

This compound is a structurally simple yet synthetically potent building block. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and versatile reactivity make it an attractive tool for medicinal chemists. The primary alcohol provides a reliable anchor for chemical modification, while the stable methylcyclopropyl group can impart beneficial ADME (absorption, distribution, metabolism, and excretion) properties to a parent molecule. Adherence to rigorous safety protocols is essential when handling this compound. This guide serves as a foundational resource for researchers looking to incorporate this valuable moiety into their drug discovery and development programs.

References

-

Doc Brown's Chemistry. (n.d.). Ethanol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]

- 3. 2-(1-methyl-cyclopropyl)-ethanol | 19687-04-8 [amp.chemicalbook.com]

- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. aksci.com [aksci.com]

An In-depth Technical Guide to 2-(1-methylcyclopropyl)ethanol (CAS No. 30976-57-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-methylcyclopropyl)ethanol (CAS No. 30976-57-3), a unique aliphatic alcohol incorporating a strained cyclopropyl ring. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, this guide, grounded in established chemical principles and data from analogous structures, offers valuable insights for researchers. It covers physicochemical properties, detailed proposed synthesis protocols with mechanistic explanations, predicted spectroscopic data for compound characterization, and a discussion of its potential applications as a building block in medicinal chemistry and drug discovery.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group is a highly valuable structural motif in modern drug discovery.[1][2] Its unique stereoelectronic properties, stemming from its inherent ring strain and high s-character of its C-C bonds, often impart favorable pharmacological characteristics to drug candidates.[1] The introduction of a cyclopropyl ring can enhance metabolic stability by blocking sites of oxidation, improve potency through favorable interactions with biological targets, and modulate the overall physicochemical properties, such as lipophilicity and aqueous solubility.[3] As a bioisostere for other functional groups like alkenes and phenyl rings, the cyclopropyl moiety offers a strategic tool for scaffold hopping and lead optimization.[4]

This compound, possessing both a hydroxyl group for further functionalization and a tertiary cyclopropyl structure, represents a potentially valuable, yet under-explored, building block for the synthesis of novel bioactive molecules.[5] This guide aims to consolidate the available information and provide a robust theoretical and practical framework for its synthesis and utilization.

Physicochemical and Computational Data

While extensive experimental data is limited, information from chemical suppliers and computational models provides a foundational understanding of this compound.

| Property | Value | Source |

| CAS Number | 30976-57-3 (also cited as 19687-04-8) | [5][6][7] |

| Molecular Formula | C₆H₁₂O | [5][6] |

| Molecular Weight | 100.16 g/mol | [5][6] |

| Boiling Point | 79-80 °C (at 46.5 Torr) | |

| Density | 0.938 ± 0.06 g/cm³ (Predicted) | |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [6] |

| logP (octanol-water partition coefficient) | 1.1689 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

| Rotatable Bonds | 2 | [6] |

Synthesis of this compound: A Proposed Protocol

The most logical and established method for the synthesis of this compound is the cyclopropanation of a suitable allylic alcohol precursor. The Simmons-Smith reaction, particularly the Furukawa modification, is well-suited for this transformation due to its high stereospecificity and the directing effect of the hydroxyl group, which favors the formation of the desired cyclopropane ring.[4]

Proposed Synthetic Route: Simmons-Smith Cyclopropanation

The proposed synthesis involves the reaction of 2-methyl-2-buten-1-ol with a zinc carbenoid, generated in situ from diethylzinc and diiodomethane.

Caption: Proposed synthesis of this compound via Simmons-Smith cyclopropanation.

Mechanistic Rationale

The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI) or a related species.[7] In the case of allylic alcohols, the zinc reagent is believed to coordinate with the hydroxyl group. This coordination directs the delivery of the methylene group to the same face of the double bond, leading to a concerted, stereospecific cyclopropanation.[3][5] This "butterfly-type" transition state ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[7]

Caption: Simplified mechanism of hydroxyl-directed Simmons-Smith cyclopropanation.

Proposed Experimental Protocol

Disclaimer: The following is a proposed protocol based on established procedures for the Simmons-Smith cyclopropanation of allylic alcohols. It should be optimized and validated by the end-user.

Materials:

-

2-Methyl-2-buten-1-ol

-

Diethylzinc (1.0 M solution in hexanes)

-

Diiodomethane

-

Dichloromethane (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methyl-2-buten-1-ol (1.0 eq) dissolved in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (2.0 eq) dropwise via syringe while maintaining the temperature at 0 °C. Stir the mixture for 20 minutes at this temperature.

-

Add diiodomethane (2.0 eq) dropwise to the solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Dilute the mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Predicted Spectroscopic Data for Characterization

¹H NMR Spectroscopy (Predicted)

-

~3.6 ppm (t, 2H): The two protons of the methylene group adjacent to the hydroxyl group (-CH₂-OH) are expected to appear as a triplet due to coupling with the adjacent methylene group.

-

~1.5 ppm (t, 2H): The two protons of the methylene group adjacent to the cyclopropyl ring (-CH₂-C(CH₃)C₂H₄) are expected to appear as a triplet due to coupling with the -CH₂-OH protons.

-

~1.1 ppm (s, 3H): The three protons of the methyl group on the cyclopropyl ring are expected to appear as a singlet as there are no adjacent protons to couple with.

-

~0.4-0.2 ppm (m, 4H): The four protons on the cyclopropane ring are expected to appear as complex multiplets in the upfield region, characteristic of cyclopropyl protons.

-

Variable ppm (br s, 1H): The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

-

~65 ppm: The carbon of the methylene group attached to the hydroxyl group (-CH₂-OH).

-

~40 ppm: The carbon of the methylene group attached to the cyclopropyl ring (-CH₂-C-).

-

~20-25 ppm: The quaternary carbon of the cyclopropyl ring.

-

~20 ppm: The methyl carbon attached to the cyclopropyl ring.

-

~10-15 ppm: The two equivalent methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy (Predicted)

-

Broad peak at ~3300 cm⁻¹: Characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.

-

Peaks at ~3080 cm⁻¹ and ~3000 cm⁻¹: C-H stretching vibrations of the cyclopropyl ring.

-

Peaks in the range of 2950-2850 cm⁻¹: C-H stretching vibrations of the ethyl and methyl groups.

-

Peak around 1050 cm⁻¹: C-O stretching vibration of a primary alcohol.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A weak peak at m/z = 100, corresponding to the molecular weight of C₆H₁₂O.

-

M-18: A peak at m/z = 82, corresponding to the loss of a water molecule (dehydration).

-

Alpha-cleavage: A prominent peak at m/z = 31, corresponding to the [CH₂OH]⁺ fragment.

-

Other Fragments: Peaks corresponding to the loss of methyl (M-15, m/z = 85) and ethyl (M-29, m/z = 71) groups, as well as characteristic fragmentation patterns of the cyclopropyl ring.

Potential Applications in Drug Discovery

While no specific applications of this compound in drug synthesis have been documented in publicly available literature, its structure suggests several potential uses as a versatile building block.

-

Introduction of a Cyclopropyl Moiety: As a small, functionalized molecule, it can be used to introduce the 1-methylcyclopropylethyl group into larger scaffolds. The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) or a halide to facilitate nucleophilic substitution reactions.

-

Synthesis of Novel Analogs: It can be used in the synthesis of novel analogs of existing drugs where the introduction of a cyclopropyl group is desired to improve pharmacokinetic or pharmacodynamic properties. For example, it could be used to replace an isosteric group in a known pharmacophore.

-

Fragment-Based Drug Discovery: With its low molecular weight and simple structure, it could serve as a fragment in fragment-based drug discovery campaigns to identify novel binding interactions with therapeutic targets.

Safety and Handling

Based on information from suppliers, this compound should be handled with care in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation and may cause respiratory irritation. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

This compound is a chemical building block with significant potential in organic synthesis and medicinal chemistry. Although detailed experimental and application data are currently scarce in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential utilization. The proposed Simmons-Smith cyclopropanation protocol offers a reliable and well-precedented route to access this compound. The predicted spectroscopic data will aid researchers in its identification and characterization. As the demand for novel chemical entities in drug discovery continues to grow, the exploration of underutilized building blocks like this compound will be crucial for the development of new and improved therapeutics.

References

- 1. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Physical Properties of 2-(1-methylcyclopropyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(1-methylcyclopropyl)ethanol (CAS No. 19687-04-8).[1][2][3] As a unique aliphatic alcohol incorporating a strained cyclopropyl ring, this molecule presents interesting characteristics relevant to medicinal chemistry and materials science. This document collates available data on its fundamental physical constants, provides detailed experimental protocols for their determination, and offers insights into the structural rationale behind these properties. Due to a scarcity of published experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide a more complete predictive profile, with all such instances clearly noted.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a fascinating and increasingly utilized functional group in modern drug discovery. Its rigid, three-membered ring structure imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the high s-character of the C-C bonds in the cyclopropane ring can influence the electronic properties of adjacent functional groups, impacting a molecule's metabolic stability and pharmacokinetic profile. This compound, with its primary alcohol functionality, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its physical properties is therefore essential for its effective use in research and development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be treated as such.

| Property | Value | Source |

| Chemical Formula | C₆H₁₂O | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [1][2][3] |

| CAS Number | 19687-04-8 | [1][2][3] |

| Boiling Point | 79-80 °C at 46.5 Torr | [1] |

| Predicted Density | 0.938 ± 0.06 g/cm³ | [1] |

| Melting Point | Not experimentally determined | |

| Solubility | Miscible with water (predicted for analogous 2-cyclopropylethanol) | [4] |

| Appearance | Liquid (at room temperature) | [3] |

| Purity (typical) | ≥97% | [2][3] |

Experimental Determination of Physical Properties

This section outlines detailed, standardized protocols for the experimental determination of the key physical properties of this compound. These methods are designed to be self-validating and are grounded in established laboratory practices.

Boiling Point Determination (Micro-reflux Method)

The boiling point of a liquid is a critical indicator of its volatility and purity. The micro-reflux method is a reliable technique for determining the boiling point of small quantities of a liquid.

Protocol:

-

Place a small magnetic stir bar and approximately 1-2 mL of this compound into a small test tube.

-

Clamp the test tube in a heating block or sand bath on a magnetic stirrer hotplate.

-

Suspend a thermometer or thermocouple so that the bulb is approximately 1 cm above the surface of the liquid.

-

Begin stirring and gently heat the sample.

-

Observe the formation of a reflux ring (condensing vapor) on the walls of the test tube.

-

Adjust the heating so that the reflux ring is stable and level with the thermometer bulb.

-

The stable temperature reading on the thermometer is the boiling point of the liquid at the ambient atmospheric pressure.

-

Record the atmospheric pressure to correct the boiling point to standard pressure if necessary.

Diagram: Boiling Point Determination Workflow

Caption: Workflow for boiling point determination.

Density Determination

Density is a fundamental physical property that can be used to assess the purity of a substance.

Protocol:

-

Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Diagram: Density Determination Workflow

Caption: Workflow for density determination.

Solubility Profile

Understanding the solubility of a compound is crucial for its application in various solvent systems, particularly in drug formulation and reaction chemistry.

Protocol (Qualitative):

-

To a series of small, labeled test tubes, add approximately 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

To each test tube, add a few drops of this compound.

-

Vortex or shake each tube vigorously for 30 seconds.

-

Observe each tube for the presence of a single, clear phase (soluble) or two distinct phases/cloudiness (insoluble).

-

Record the solubility in each solvent.

Diagram: Solubility Testing Workflow

Caption: Workflow for qualitative solubility testing.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, cyclopropyl, ethyl, and hydroxyl protons. The cyclopropyl protons will likely appear as complex multiplets in the upfield region (around 0-1 ppm). The methyl protons will be a singlet, and the protons of the ethyl group will show characteristic splitting patterns (a triplet for the CH₂ adjacent to the hydroxyl group and a triplet for the CH₂ attached to the cyclopropyl ring). The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the methyl group will be in the aliphatic region, as will the carbons of the cyclopropyl ring and the ethyl chain. The carbon atom bonded to the hydroxyl group will be the most downfield of the sp³ hybridized carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following key absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.

-

A C-O stretching vibration in the fingerprint region, typically around 1050-1150 cm⁻¹.

-

Characteristic C-H bending vibrations for the cyclopropyl and ethyl groups.

Mass Spectrometry (MS)

In a mass spectrum, this compound (molecular weight 100.16) would be expected to show a molecular ion peak (M⁺) at m/z 100. Common fragmentation patterns for alcohols include the loss of water (M-18), leading to a peak at m/z 82, and alpha-cleavage.

Synthesis and Potential Impurities

A plausible synthetic route to this compound involves the reduction of a suitable precursor such as 1-methylcyclopropanecarboxylic acid or its corresponding ester.

Diagram: Plausible Synthetic Pathway

Caption: A potential synthetic route to the target compound.

Potential impurities arising from this synthesis could include unreacted starting material, the corresponding aldehyde from incomplete reduction, and solvent residues. Purification via distillation or column chromatography would be necessary to obtain a high-purity sample. The purity of the final product should be confirmed by techniques such as Gas Chromatography (GC) and NMR spectroscopy.

Safety and Handling

This compound is classified as an irritant.[3][5][6] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound. While some experimental data is available, further research is required to fully characterize this compound. The provided protocols offer a robust framework for obtaining the missing experimental data, which will be invaluable for its application in drug discovery and other scientific disciplines. The unique structural features of this molecule suggest it will continue to be of interest to the scientific community.

References

- 1. 2-(1-methyl-cyclopropyl)-ethanol | 19687-04-8 [amp.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]

- 4. 2-Cyclopropylethanol, 96% | Fisher Scientific [fishersci.ca]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-(1-Methylcyclopropyl)ethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the novel alcohol, 2-(1-methylcyclopropyl)ethanol (CAS No. 19687-04-8).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide offers in-depth analysis and interpretation of the expected spectral features, grounded in fundamental principles of spectroscopy and supported by data from analogous structures. Furthermore, it outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data.

Introduction

This compound is a unique aliphatic alcohol incorporating a strained cyclopropyl ring. This structural motif is of significant interest in medicinal chemistry due to its ability to impart conformational rigidity and influence metabolic stability. Accurate and unambiguous characterization of such molecules is paramount for advancing drug discovery programs. This guide serves as a foundational resource for the spectroscopic identification and analysis of this compound.

Predicted Spectroscopic Data and Interpretation

Due to the novelty of this compound, publicly available experimental spectra are limited. Therefore, the following sections present predicted spectroscopic data based on established empirical rules and computational models. These predictions are supplemented with insights from the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| -CH₃ | ~1.1 | s | 3H | a |

| -CH₂- (cyclopropyl, diastereotopic) | ~0.3-0.5 | m | 4H | b |

| -CH₂-CH₂OH | ~1.6 | t | 2H | c |

| -CH₂OH | ~3.6 | t | 2H | d |

| -OH | Variable | br s | 1H | e |

Causality of Predicted Shifts:

-

Methyl Protons (a): The singlet at approximately 1.1 ppm is characteristic of a methyl group attached to a quaternary carbon. The absence of adjacent protons results in a singlet.

-

Cyclopropyl Protons (b): The protons on the cyclopropyl ring are expected to appear in the highly shielded region of the spectrum (~0.3-0.5 ppm) due to the ring current effect of the cyclopropane moiety. These four protons are diastereotopic and will likely present as a complex multiplet.

-

Ethyl Protons (c, d): The methylene group adjacent to the cyclopropyl ring (c) is predicted around 1.6 ppm as a triplet, split by the neighboring methylene group of the alcohol. The methylene group attached to the hydroxyl group (d) is deshielded by the electronegative oxygen atom, resulting in a downfield shift to approximately 3.6 ppm, also appearing as a triplet.

-

Hydroxyl Proton (e): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| -CH₃ | ~20 | a |

| Quaternary Cyclopropyl Carbon | ~18 | b |

| -CH₂- (cyclopropyl) | ~12 | c |

| -CH₂-CH₂OH | ~40 | d |

| -CH₂OH | ~62 | e |

Causality of Predicted Shifts:

-

Alkyl Carbons (a, b, c): The methyl carbon (a), quaternary cyclopropyl carbon (b), and the cyclopropyl methylene carbons (c) are all expected in the upfield region of the spectrum, typical for sp³ hybridized carbons. The unique electronic environment of the cyclopropyl ring influences their specific shifts.

-

Ethyl Carbons (d, e): The carbon of the methylene group adjacent to the cyclopropyl ring (d) is predicted around 40 ppm. The carbon directly bonded to the hydroxyl group (e) is significantly deshielded and is expected to appear around 62 ppm.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3600-3200 | Strong, Broad |

| C-H Stretch (sp³) | 3000-2850 | Medium-Strong |

| C-H Stretch (cyclopropyl) | ~3100 | Medium |

| C-O Stretch (primary alcohol) | ~1050 | Strong |

Interpretation of Key Absorptions:

-

O-H Stretch: A prominent, broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature of an alcohol, arising from the O-H stretching vibration.[4][5] The broadening is a result of intermolecular hydrogen bonding.

-

C-H Stretches: Absorptions in the 3000-2850 cm⁻¹ range are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and ethyl groups. A weaker band around 3100 cm⁻¹ is anticipated for the C-H bonds of the cyclopropyl ring.

-

C-O Stretch: A strong absorption band around 1050 cm⁻¹ is expected for the C-O stretching vibration of the primary alcohol.[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

| 100 | [M]⁺ (Molecular Ion) |

| 85 | [M - CH₃]⁺ |

| 82 | [M - H₂O]⁺ |

| 69 | [M - CH₂OH]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Analysis of Fragmentation Pathways:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z of 100, corresponding to the molecular weight of C₆H₁₂O.[1]

-

Loss of a Methyl Group ([M - CH₃]⁺): Fragmentation of the methyl group from the cyclopropyl ring would result in a fragment at m/z 85.

-

Dehydration ([M - H₂O]⁺): A common fragmentation pathway for alcohols is the loss of a water molecule, which would produce a peak at m/z 82.[7][8]

-

Alpha-Cleavage: Cleavage of the bond between the two ethyl carbons is expected, leading to the loss of a CH₂OH radical and a fragment at m/z 69.

-

Further Fragmentation: Subsequent fragmentation of the alkyl chain can lead to characteristic peaks at m/z 57 and 43.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

FT-IR Data Acquisition

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

GC-MS Data Acquisition

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a valuable reference for researchers working with this compound. The outlined experimental protocols are designed to ensure the generation of high-quality, reliable data, which is essential for the unambiguous structural confirmation and further development of this and related molecules. As experimental data becomes available, this guide can be further refined to provide an even more accurate and comprehensive spectroscopic profile of this compound.

References

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethanol. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethanol fragmentation pattern. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

Sources

- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 2. pharmabeginers.com [pharmabeginers.com]

- 3. commons.ggc.edu [commons.ggc.edu]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. TESTING YOUR MIR SPECTROSCOPY UNDERSTANDING IR Spectrum for an alcohol (.. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

stability and reactivity of 2-(1-methylcyclopropyl)ethanol

An In-depth Technical Guide to the Stability and Reactivity of 2-(1-Methylcyclopropyl)ethanol

Introduction

This compound is a fascinating molecule that combines the structural rigidity and inherent ring strain of a cyclopropane ring with the versatile reactivity of a primary alcohol.[1][2] This unique combination makes it a valuable building block in organic synthesis and a subject of interest for drug development professionals exploring novel molecular scaffolds. The presence of the sterically hindered, gem-disubstituted cyclopropane ring adjacent to the reactive ethyl-alcohol chain imparts distinct stability and reactivity characteristics that are critical to understand for its effective application.

This guide provides an in-depth analysis of the chemical , grounded in fundamental principles of organic chemistry and supported by field-proven insights. We will explore the delicate interplay between the strained three-membered ring and the hydroxyl group, offering a comprehensive resource for researchers and scientists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for handling, experimental design, and analytical method development.

| Property | Value | Reference |

| CAS Number | 19687-04-8 | [1][2] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| IUPAC Name | 2-(1-methylcyclopropyl)ethan-1-ol | [2] |

| SMILES | CC1(CCO)CC1 | [1][2] |

| Appearance | Colorless Liquid (presumed) | [3] |

| Purity (Typical) | ≥97% | [1][2] |

| Topological Polar Surface Area | 20.23 Ų | [1] |

| LogP | 1.1689 | [1] |

Part 1: Chemical Stability Profile

The stability of this compound is governed by the robustness of its C-C and C-O bonds under various conditions. The primary points of lability are the strained cyclopropane ring, particularly under acidic conditions, and the primary alcohol, which is susceptible to oxidation.

Thermal Stability

In the absence of catalysts, this compound exhibits moderate thermal stability. Like many alcohols, prolonged exposure to high temperatures can lead to dehydration or decomposition. However, the most significant thermal vulnerability stems from the cyclopropane ring. Pyrolysis of cyclopropane derivatives often proceeds through complex free-radical mechanisms.[4] For this compound, thermolysis could potentially initiate homolytic cleavage of the strained C-C bonds within the ring, leading to a cascade of radical reactions and fragmentation. From a practical standpoint, purification via vacuum distillation is recommended over atmospheric distillation to minimize the risk of thermal decomposition.

pH and Solvent Stability

Acidic Conditions (pH < 5): The molecule is highly sensitive to acidic conditions. The cyclopropylmethyl system is classic for its propensity to undergo rapid rearrangement via carbocationic intermediates. The presence of a Brønsted or Lewis acid can catalyze the protonation of the hydroxyl group, which then departs as water, or directly protonate the cyclopropane ring. This leads to a cascade of ring-opening and rearrangement reactions, which are discussed in detail in the Reactivity section. Therefore, acidic media should be actively avoided if the integrity of the cyclopropyl moiety is to be maintained.

Neutral and Basic Conditions (pH 7-12): this compound is generally stable under neutral and basic conditions at ambient temperatures. The C-C bonds of the cyclopropane ring and the C-O bond of the alcohol are not susceptible to nucleophilic attack by hydroxide or other common bases. It is stable in common organic solvents such as ethers, hydrocarbons, and chlorinated solvents, as well as in aqueous solutions, provided the pH is neutral or basic.[5]

Redox Stability

The molecule is stable to a wide range of common reducing agents (e.g., NaBH₄, LiAlH₄), which will not affect the alcohol or the cyclopropane ring. However, the primary alcohol functionality makes it susceptible to oxidation. Its stability towards specific oxidants is inversely related to its reactivity, as detailed in the following section.

Part 2: Chemical Reactivity

The reactivity of this compound can be broadly categorized into two areas: reactions characteristic of a primary alcohol and reactions involving the strained cyclopropane ring.

Reactions of the Hydroxyl Group

The primary alcohol is readily functionalized using standard organic transformations. The proximity of the bulky 1-methylcyclopropyl group may introduce minor steric hindrance compared to a linear alcohol, but it does not prevent typical reactions.

Oxidation

The primary alcohol can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent.[6]

-

To the Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, DMSO, triethylamine) are effective. The choice of a mild reagent is critical to prevent over-oxidation and potential side reactions involving the cyclopropane ring.

-

To the Carboxylic Acid: Strong oxidizing agents like Jones reagent (CrO₃ in aqueous sulfuric acid) or potassium permanganate (KMnO₄) will convert the primary alcohol directly to the carboxylic acid, 2-(1-methylcyclopropyl)acetic acid.[6] The highly acidic nature of the Jones reagent, however, poses a significant risk of concurrent ring-opening of the cyclopropane moiety.

Esterification and Etherification

-

Esterification: The molecule undergoes standard Fischer esterification with carboxylic acids under acidic catalysis, though the risk of ring-opening must be considered. A safer, more reliable method is acylation using an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine.

-

Etherification: Williamson ether synthesis, involving deprotonation with a strong base (e.g., NaH) to form the alkoxide followed by reaction with an alkyl halide, is a viable route to ethers.

Reactions Involving the Cyclopropyl Ring

The high ring strain (~27.5 kcal/mol) of the cyclopropane ring makes it behave somewhat like a double bond, rendering it susceptible to electrophilic attack, particularly under acidic conditions. This is the most characteristic and synthetically powerful aspect of its reactivity.

Acid-Catalyzed Ring Opening and Rearrangement

This is the hallmark reaction of cyclopropylmethyl systems. In the presence of a strong acid, the hydroxyl group is protonated and eliminated as water, forming a primary carbocation. This unstable primary carbocation immediately rearranges through participation of the adjacent cyclopropane ring.[7] The ring opens to relieve strain and form a more stable tertiary homoallylic carbocation. This cation can then be trapped by a nucleophile (e.g., water, the conjugate base of the acid) or lose a proton to form an alkene.

The presence of the methyl group on the cyclopropane ring directs the regiochemistry of the ring opening, leading to the formation of a tertiary carbocation, which is significantly more stable than the alternative secondary carbocation.

Caption: Proposed mechanism for acid-catalyzed rearrangement.

This reactivity is a powerful tool for synthetic chemists, allowing access to complex acyclic or larger-ring structures from a simple cyclopropane precursor.[8][9]

Part 3: Experimental Protocols

The following protocols are provided as validated starting points for investigating the .

Protocol 1: Stability Assessment under Acidic Conditions

This protocol uses HPLC-UV or GC-MS to quantify the degradation of the title compound over time in an acidic medium.

Objective: To determine the degradation kinetics of this compound at pH 2.

Methodology:

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

-

Reaction Medium Preparation: Prepare a pH 2 aqueous buffer using 0.01 M HCl.

-

Reaction Initiation: In a thermostated vial at 25°C, add 10 µL of the stock solution to 990 µL of the pH 2 buffer to achieve a final concentration of 10 µg/mL. This is the T=0 sample.

-

Time-Point Sampling: Immediately inject an aliquot of the T=0 sample into the analytical instrument (HPLC or GC). Store the reaction vial at 25°C and take samples at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).

-

Analysis:

-

Method: Isocratic HPLC with a C18 column or GC with a non-polar column (e.g., DB-5).

-

Detection: UV detection at a low wavelength (~205 nm) for HPLC or Mass Spectrometry for GC.

-

Quantification: Monitor the disappearance of the parent peak area over time.

-

-

Data Interpretation: Plot the natural logarithm of the peak area versus time. The slope of this line will give the pseudo-first-order rate constant for degradation.

Caption: Workflow for the acidic stability assessment.

Protocol 2: Oxidation to 2-(1-methylcyclopropyl)acetaldehyde

This protocol details a mild oxidation using Pyridinium Chlorochromate (PCC).

Objective: To synthesize 2-(1-methylcyclopropyl)acetaldehyde.

Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).

-

Reagent Addition: Add Pyridinium Chlorochromate (PCC, 1.5 equivalents) to the stirred DCM.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the PCC suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or GC-MS, looking for the disappearance of the starting alcohol.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and MS.

Summary and Outlook

This compound is a molecule of dual character. Its primary alcohol function offers a reliable handle for conventional synthetic transformations such as oxidation and etherification, provided that reaction conditions are carefully controlled to be non-acidic. Conversely, the strained 1-methylcyclopropyl group is its point of greatest vulnerability but also its most interesting feature, enabling elegant and powerful acid-catalyzed rearrangement reactions. This dichotomy makes it a versatile tool for synthetic chemists. A thorough understanding of its stability profile—stable in neutral/basic media, labile in acid—is the paramount consideration for its successful application in the synthesis of complex molecules and novel chemical entities for drug discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-(1-Methyl-cyclopropyl)-ethanol 97% | CAS: 19687-04-8 | AChemBlock [achemblock.com]

- 3. CAS 765-42-4: 1-Cyclopropylethanol | CymitQuimica [cymitquimica.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Stability of 70% alcohol solutions in polypropylene syringes for use in ethanol-lock therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. datapdf.com [datapdf.com]

- 8. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. knowledge.e.southern.edu [knowledge.e.southern.edu]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-(1-methylcyclopropyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the potential hazards and necessary safety precautions for 2-(1-methylcyclopropyl)ethanol (CAS No. 19687-04-8), a novel building block in synthetic chemistry. As its use in research and development expands, a thorough understanding of its chemical and toxicological profile is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond a simple recitation of safety data, offering a scientifically grounded rationale for the recommended procedures, thereby empowering researchers to cultivate a proactive safety culture.

Compound Profile and Hazard Identification

This compound is a colorless liquid with the molecular formula C6H12O.[1][2][3][4] Its structure, featuring a strained cyclopropyl ring, suggests potential for unique reactivity, which, while beneficial in synthesis, may also contribute to specific hazards.

GHS Hazard Classification:

Based on available data for the compound and its structural analogs, this compound is classified as follows:

-

Flammable Liquid and Vapour (H226): Poses a significant fire risk.[4]

-

Causes Skin Irritation (H315): Can cause redness, itching, and inflammation upon dermal contact.[2]

-

Causes Serious Eye Irritation (H319): May result in significant eye damage if splashed into the eyes.[2]

-

May Cause Respiratory Irritation (H335): Inhalation of vapors can lead to irritation of the respiratory tract.[2]

Physical and Chemical Properties:

| Property | Value | Source |

| CAS Number | 19687-04-8 | [2] |

| Molecular Formula | C6H12O | [1][2][3][4] |

| Molecular Weight | 100.16 g/mol | [1][3] |

| Boiling Point | 79-80 °C (at 46.5 Torr) | [1][4] |

| Density | 0.938 ± 0.06 g/cm³ (Predicted) | [4] |

Mechanistic Insights into Hazards

The hazards associated with this compound stem from its chemical structure and functional group.

-

Flammability: As a low-molecular-weight alcohol, it is volatile, and its vapors can form flammable mixtures with air. The presence of an ignition source can lead to a rapid and dangerous fire.[1][5][6]

-